(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid is a complex organic compound with a unique structure that includes a fluorinated benzothiepin moiety and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiepin Ring: This step involves the cyclization of a suitable precursor to form the benzothiepin ring system. Common reagents used in this step include sulfur sources and cyclization agents.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Hydroxyphenyl Group: This step involves a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck coupling.
Formation of the Prop-2-enoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s fluorinated benzothiepin moiety makes it a candidate for use in the development of advanced materials with specific electronic properties.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of (E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the fluorinated benzothiepin moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A simpler fluorinated aromatic compound used in various chemical syntheses.
Ethyl 4-fluorobenzoate: Another fluorinated aromatic compound with similar applications.
Uniqueness
(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid is unique due to its complex structure, which combines a fluorinated benzothiepin ring with a hydroxyphenyl group and a prop-2-enoic acid moiety. This combination of functional groups provides a unique set of chemical and biological properties that are not found in simpler fluorinated aromatic compounds.
Properties
Molecular Formula |
C25H19FO3S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H19FO3S/c26-19-8-11-22-23(15-19)30-14-13-21(17-6-9-20(27)10-7-17)25(22)18-4-1-16(2-5-18)3-12-24(28)29/h1-12,15,27H,13-14H2,(H,28,29)/b12-3+ |
InChI Key |
WOGJMLXFQCHZRU-KGVSQERTSA-N |
Isomeric SMILES |
C1CSC2=C(C=CC(=C2)F)C(=C1C3=CC=C(C=C3)O)C4=CC=C(C=C4)/C=C/C(=O)O |
Canonical SMILES |
C1CSC2=C(C=CC(=C2)F)C(=C1C3=CC=C(C=C3)O)C4=CC=C(C=C4)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.